Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.
Addition of the Fluorophenylcarbonyl Group: The fluorophenylcarbonyl group can be added through an acylation reaction using an appropriate acyl chloride and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Biological Research: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity. In materials science, its electronic properties are influenced by the conjugated thiophene ring system, which allows for efficient charge transport.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the fluorophenylcarbonyl group.
2-(2-Fluorophenyl)-4-phenylthiophene-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
4-Phenylthiophene-3-carboxylic acid: Lacks both the fluorophenylcarbonyl and ethyl ester groups.
Uniqueness
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to the presence of both the fluorophenylcarbonyl and ethyl ester groups, which can enhance its chemical reactivity and biological activity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C20H16FNO3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16FNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23) |
InChI Key |
QIBAKQQWWABMQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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